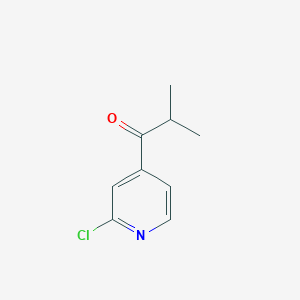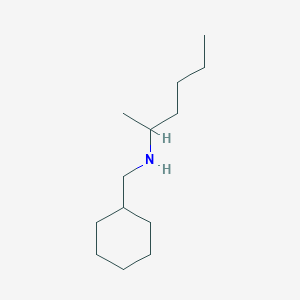
3-Methoxy-N1-phenylbenzene-1,4-diamine
Descripción general
Descripción
3-Methoxy-N1-phenylbenzene-1,4-diamine is a synthetic aromatic amine compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, 2-methoxy-4-N-phenylbenzene-1,4-diamine . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been studied for their applications as platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a inhibitors .
Mode of Action
It’s known that the compound can be selectively synthesized through the irradiation of 4-methoxyazobenzenes in different solvents . The resulting product can vary depending on the solvent used .
Biochemical Pathways
It’s worth noting that n-aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole derivatives .
Result of Action
Compounds with similar structures have been studied for their potential applications in optoelectronic materials .
Análisis Bioquímico
Biochemical Properties
3-Methoxy-N1-phenylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of aromatic compounds. The interaction with cytochrome P450 involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body. Additionally, this compound can interact with proteins that have aromatic amino acid residues, forming π-π interactions that can influence protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cancer cell lines such as MCF7 and A549, this compound has been shown to exhibit cytotoxic activity, leading to cell death . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates or depletion of products. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which hydroxylates the aromatic ring, leading to the formation of more polar metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, the compound can accumulate in tissues with high levels of cytochrome P450, such as the liver.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It can be directed to the endoplasmic reticulum, where cytochrome P450 is located, or to the nucleus, where it can interact with transcription factors and influence gene expression.
Métodos De Preparación
The synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine typically involves the reaction of 3-methoxyaniline with aniline under specific conditions. One common method involves the use of a catalyst and a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Análisis De Reacciones Químicas
3-Methoxy-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Methoxy-N1-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of liquid crystals and other advanced materials
Comparación Con Compuestos Similares
3-Methoxy-N1-phenylbenzene-1,4-diamine can be compared with other similar aromatic amines, such as:
- 4-Methoxy-N1-phenylbenzene-1,4-diamine
- 2-Methoxy-N1-phenylbenzene-1,4-diamine
- 3-Methoxy-N1-phenylbenzene-1,2-diamine
These compounds share similar structural features but differ in the position of the methoxy group and the phenylamine substitution pattern. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-methoxy-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCQHFPBXQZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346393 | |
| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-10-8 | |
| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N4-phenyl-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















